4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid
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Overview
Description
4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid is a complex organic compound characterized by its unique molecular structure. It contains 43 bonds, including 30 non-hydrogen bonds, 21 multiple bonds, 3 rotatable bonds, 4 double bonds, 17 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 carboxylic acid group (aromatic), 1 ester group (aliphatic), 1 secondary amide group (aliphatic), and 1 hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the chromene core, followed by the introduction of the benzoic acid moiety and the amide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. Detailed synthetic procedures can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications. The industrial synthesis also focuses on cost-effectiveness and environmental sustainability by minimizing waste and optimizing resource utilization .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features enable it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid include:
- 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]phenol
- 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]aniline
- 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(3-oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-19(22-14-8-5-13(6-9-14)20(24)25)17-11-16-15-4-2-1-3-12(15)7-10-18(16)27-21(17)26/h1-11H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBICIWTJRTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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